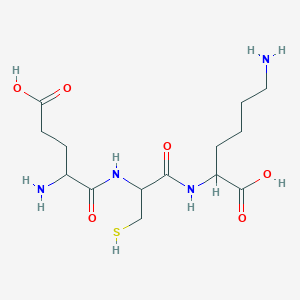

Glutamylcysteyllysine

説明

Historical Perspectives and Conceptualization of Biologically Active Peptides

The concept of biologically active peptides emerged from the broader study of proteins and hormones. Initially, many small peptides were understood to be derived from larger precursor proteins through processes of limited proteolysis. nih.gov The discovery that these fragments could possess potent and specific physiological effects was a significant milestone. A pivotal moment in peptide history was the first medical application of insulin, a peptide hormone, in 1922 for treating diabetes, which highlighted the therapeutic potential of these molecules. univie.ac.at

Early research identified that many biologically active peptides function as hormones, carrying signals from one tissue to another via the bloodstream. nih.govwcoomd.org Over time, scientists discovered a vast array of these peptides from diverse microbial, plant, and animal sources. cabidigitallibrary.org These peptides were found to exhibit a wide range of physiological effects, including hormonal, immunomodulatory, antibacterial, and antitumor properties. cabidigitallibrary.org The development of molecular cloning techniques has been crucial in analyzing the precursor forms of many peptides like insulin, gastrin, and endorphins, shedding light on their synthesis and evolutionary origins. nih.gov Bioactive peptides are often characterized as short protein fragments, typically 2 to 20 amino acids long, that can influence a multitude of bodily functions. news-medical.net They are generally found "buried" within the structure of parent proteins and become active upon cleavage. nih.gov

Biochemical Classification and Significance of Tripeptides in Biological Systems

Glutamylcysteyllysine is classified as a tripeptide, a molecule composed of three amino acids linked by two peptide bonds. taylorandfrancis.comtaylorandfrancis.comwikipedia.orgciteab.com Peptides are generally classified by the number of amino acid residues they contain; for instance, a dipeptide has two amino acids, and a tripeptide has three. wcoomd.orgtaylorandfrancis.comwikipedia.org The 20 common proteinogenic amino acids can combine to form 8,000 different tripeptides. bachem.com

Tripeptides are significant in biological systems due to their diverse functions. numberanalytics.com They can act as signaling molecules, hormones, and have roles in protein structure and stability. numberanalytics.com Even as the smallest peptides, tripeptides can be biologically active and are involved in processes like metabolism, immunity, and cell protection. bachem.com For example, the tripeptide Glutathione (B108866) (composed of glutamine, cysteine, and glycine) is a crucial component of the body's antioxidant defense system, essential for protecting the functional and structural integrity of cells. taylorandfrancis.combachem.com Another example is Carnosine (composed of histidine and alanine), which is known for its antioxidant properties. bachem.com Tripeptides can also serve as structural components; the sequence Gly-Pro-Hyp is important for the stability of collagen. numberanalytics.com

Structurally, tripeptides can be categorized based on the relative rigidity between their alpha-carbon (Cα) and beta-carbon (Cβ) atoms. One study classified tripeptides into three groups: rigid (18%), non-rigid (4%), and intermediate (78%). researchgate.net This classification helps in understanding the side-chain interactions and potential structures of these molecules. researchgate.net

Overview of Research Trajectories in Peptide Biochemistry

Research in peptide biochemistry has evolved significantly, driven by technological and strategic advancements. A major breakthrough was the invention of solid-phase peptide synthesis (SPPS) in 1963, which, combined with purification methods like high-performance liquid chromatography, greatly accelerated the ability of researchers to create specific peptide sequences. univie.ac.atopenaccessjournals.com This has led to further innovations, including automated peptide synthesizers and novel chemical methods that improve the efficiency and yield of peptide production. openaccessjournals.com

Current research trends focus on several key areas:

Peptide Libraries and Screening : High-throughput screening techniques, such as phage display and combinatorial chemistry, allow researchers to rapidly screen vast libraries of peptides to identify candidates with high affinity and selectivity for specific biological targets. univie.ac.atiscientific.org

Peptidomimetics : To overcome limitations of natural peptides, such as enzymatic degradation, scientists design peptidomimetics. openaccessjournals.com These are compounds that mimic the structure and function of peptides but have enhanced stability and bioavailability. openaccessjournals.comiscientific.org

Novel Peptide Discovery : There is ongoing exploration for new peptides from natural sources, with venom-derived peptides being a particularly effective source of molecules that act on a wide range of molecular targets. univie.ac.atpsychiatryonline.org

Drug Delivery Systems : Innovative delivery approaches are being developed to enhance the therapeutic efficacy of peptides. iscientific.org These include conjugation with carrier molecules and the use of nanoparticles to achieve targeted and controlled release. iscientific.orgpsychiatryonline.org

The field continues to expand, with hundreds of peptides currently in preclinical and clinical development for a wide range of diseases, reflecting the sustained interest and investment in peptide-based research. univie.ac.at

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXJHXGYMJKXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving Glutamylcysteyllysine

Enzymatic Mechanisms of Tripeptide Formation

The formation of the peptide bonds in Glutamylcysteyllysine, particularly the unconventional γ-linkage between glutamate (B1630785) and cysteine, is catalyzed by specialized enzymes rather than ribosomal machinery. Two principal enzymatic systems are implicated in the synthesis of such tripeptides.

Gamma-glutamyl transferase (GGT) is a key enzyme primarily involved in the degradation of glutathione (B108866). pnas.orgfrontiersin.org It is typically located on the plasma membrane of cells and functions by cleaving the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds. pnas.org GGT can catalyze two types of reactions: hydrolysis, or the transfer of the γ-glutamyl group to an acceptor molecule, which can be an amino acid or a dipeptide. pnas.orgresearchgate.net

The synthesis of this compound via this pathway would involve the transfer of a γ-glutamyl group from a donor, such as glutathione, to the dipeptide cysteinyl-lysine, which would serve as the acceptor substrate. The substrate specificity of GGT is broad, and it is known to recognize a variety of amino acids and dipeptides as acceptors. researchgate.netmdpi.com Studies have shown that L-lysine can act as an acceptor for the γ-glutamyl group. acs.org This suggests that the dipeptide cysteinyl-lysine could also potentially serve as a substrate, leading to the formation of γ-L-Glutamyl-L-cysteinyl-L-lysine. The efficiency of this reaction would depend on the affinity of the specific GGT isoform for the cysteinyl-lysine dipeptide and the relative concentrations of other potential acceptor molecules.

Another related enzyme, transglutaminase, catalyzes an acyl-transfer reaction, forming an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine and the ε-amino group of a lysine (B10760008) residue. ebi.ac.ukuniprot.org This action produces an ε-(γ-glutamyl)-lysine linkage within or between proteins. uniprot.org While distinct from the formation of a free tripeptide, it highlights a mechanism for creating γ-glutamyl-lysine bonds in biological systems. An enzyme known as γ-glutamylamine cyclotransferase specifically acts on these ε-(L-γ-glutamyl)-L-lysine products to cleave them. pnas.orguniprot.orguniprot.org

The primary pathway for de novo synthesis of γ-glutamyl peptides is through a two-step process catalyzed by a peptide synthetase system, analogous to the biosynthesis of glutathione. mdpi.com This pathway is independent of ribosomes and involves two key enzymes.

γ-Glutamylcysteine Synthetase (GCL): Also known as glutamate-cysteine ligase, this enzyme catalyzes the first, and typically rate-limiting, step in glutathione synthesis. wikipedia.orgresearchgate.net It forms a γ-peptide bond between the γ-carboxyl group of L-glutamate and the α-amino group of L-cysteine, an ATP-dependent reaction that produces γ-glutamylcysteine (γ-Glu-Cys). mdpi.com GCL generally exhibits high specificity for L-glutamate but has a broader tolerance for the second amino acid. tandfonline.comoup.com Research on GCL from Proteus mirabilis has demonstrated that it can effectively synthesize γ-glutamyl peptides with various amino acids in place of cysteine, including L-lysine. tandfonline.comoup.com This broad specificity is a key factor that allows cells to produce a variety of γ-glutamyl dipeptides when the availability of cysteine is limited. pnas.orgmdpi.com

Glutathione Synthetase (GS): The second step involves the addition of the third amino acid to the C-terminus of γ-glutamylcysteine. In glutathione synthesis, glutathione synthetase (GS) catalyzes the ATP-dependent ligation of glycine (B1666218) to γ-Glu-Cys. wikipedia.org The formation of this compound would require a GS-like enzyme that can utilize lysine instead of glycine. The substrate specificity of GS enzymes can vary between species. While most are highly specific for glycine, some plants have evolved homologous enzymes, such as homoglutathione (B101260) synthetase (hGS), that preferentially use β-alanine to produce homoglutathione (γ-Glu-Cys-β-Ala). frontiersin.orgresearchgate.net However, studies screening the substrate specificity of certain plant-derived glutathione synthetases did not detect activity with L-lysine. nih.gov This suggests that while possible, the ligation of lysine to γ-glutamylcysteine may be carried out by a yet-unidentified synthetase with specific affinity for lysine or by a non-canonical activity of a known enzyme under specific cellular conditions.

Beyond the glutathione synthesis pathway, non-ribosomal peptide synthetases (NRPSs) represent another major class of enzymes capable of assembling a vast array of peptide products. uzh.ch These large, modular enzymes function as assembly lines, with each module responsible for incorporating a specific amino acid. psu.edu NRPS systems are known to synthesize peptides containing lysine, such as ε-poly-L-lysine. researchgate.netmedchemexpress.com It is conceivable that a specific NRPS system could be responsible for the synthesis of this compound.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | EC Number | Function in Pathway |

|---|---|---|---|

| Gamma-Glutamyl Transferase | GGT | 2.3.2.2 | Transfers γ-glutamyl group from a donor (e.g., glutathione) to an acceptor (e.g., cysteinyl-lysine). |

| γ-Glutamylcysteine Synthetase | GCL | 6.3.2.2 | Catalyzes the formation of the γ-peptide bond between glutamate and cysteine to form γ-glutamylcysteine. |

| Glutathione Synthetase | GS | 6.3.2.3 | Catalyzes the ligation of an amino acid (lysine in this case) to the C-terminus of γ-glutamylcysteine. |

Precursor Amino Acid Metabolism Interfacing with this compound Biosynthesis

The synthesis of this compound is fundamentally dependent on the intracellular availability of its constituent amino acids. The metabolic pathways that produce and consume glutamate, cysteine, and lysine are therefore critical for regulating its formation.

Glutamate is a non-essential amino acid and a central node in cellular metabolism, acting as both a neurotransmitter and a precursor for the synthesis of proteins and other metabolites. wikipedia.org Its availability for peptide synthesis is maintained through several key pathways:

From Glutamine: The most significant source of glutamate in many cells is the deamination of glutamine, a reaction catalyzed by the enzyme glutaminase. tandfonline.comnih.gov

From α-Ketoglutarate: Glutamate can be synthesized from the Krebs cycle intermediate α-ketoglutarate through the action of glutamate dehydrogenase or via transamination reactions, where an amino group is transferred from another amino acid. mdpi.commedchemexpress.com

These pathways ensure a steady supply of glutamate to serve as the N-terminal residue in the formation of γ-glutamyl peptides.

Cysteine is a sulfur-containing amino acid, and its availability is often the rate-limiting factor for the synthesis of glutathione and related peptides. pnas.org In humans, cysteine is considered a conditionally essential amino acid, as it can be synthesized from methionine via the transsulfuration pathway.

Transsulfuration Pathway: This pathway converts homocysteine, an intermediate in methionine metabolism, into cystathionine, which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia. researchgate.net

Dietary Intake and Protein Breakdown: Cysteine is also obtained directly from the diet or through the degradation of intracellular proteins.

Glutathione Degradation: The breakdown of extracellular glutathione by GGT is a significant source of cysteine for some cells. pnas.orgfrontiersin.org

A limited supply of cysteine can slow the production of γ-glutamylcysteine, potentially redirecting GCL to use other available amino acids, leading to the synthesis of different γ-glutamyl dipeptides. pnas.orgmdpi.com

Lysine is an essential amino acid for humans, meaning it cannot be synthesized de novo and must be obtained from the diet. nih.gov Its primary role is in protein synthesis, but it also serves as a precursor for carnitine synthesis and undergoes post-translational modifications.

Biosynthesis (in other organisms): In organisms that can synthesize lysine, such as bacteria, fungi, and plants, two primary pathways exist: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. nih.gov The AAA pathway is part of the glutamate biosynthetic family. nih.gov

Catabolism: In mammals, lysine is primarily catabolized in the liver through the saccharopine pathway, which converts lysine and α-ketoglutarate into α-aminoadipate and ultimately acetyl-CoA. wikipedia.orgnih.gov A secondary route, the pipecolate pathway, is more prominent in the brain.

For lysine to be incorporated into this compound, it must be available in the free amino acid pool within the cell, derived either from dietary intake or the turnover of endogenous proteins.

Table 2: Precursor Amino Acid Metabolic Pathways

| Precursor Amino Acid | Key Synthetic/Source Pathways | Key Enzymes/Processes |

|---|---|---|

| Glutamate | From Glutamine; From α-Ketoglutarate | Glutaminase; Glutamate Dehydrogenase; Transaminases |

| Cysteine | Transsulfuration Pathway; Dietary Intake; Protein Catabolism | Cystathionine β-synthase; Cystathionine γ-lyase |

| Lysine | Dietary Intake; Protein Catabolism | (Essential amino acid in humans) |

Proposed Cellular Compartmentalization of this compound Synthesis

There is no scientific literature available that discusses the cellular compartmentalization of this compound synthesis. In general, the synthesis of glutathione, a related tripeptide, occurs in the cytoplasm of virtually all cells. wikipedia.org The enzymes responsible, γ-glutamylcysteine ligase and glutathione synthetase, are cytosolic enzymes. wikipedia.org Without any direct research, one can only speculate that if this compound were to be synthesized, it might follow a similar cytosolic pathway, but this remains unproven.

Catabolism and Turnover Mechanisms of this compound

No studies have been published detailing the catabolism and turnover mechanisms specific to this compound. General peptide degradation occurs through the action of various proteases and peptidases, which break the peptide bonds. For γ-glutamyl peptides like glutathione, the initial step in extracellular catabolism is often catalyzed by γ-glutamyltransferase (GGT), which transfers the γ-glutamyl moiety to other amino acids or peptides. nih.gov It is conceivable that a similar enzyme could act on this compound, but this has not been experimentally verified. The subsequent breakdown would likely involve peptidases that cleave the remaining peptide bonds, releasing the constituent amino acids: glutamic acid, cysteine, and lysine.

Advanced Synthetic Strategies for Glutamylcysteyllysine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide production due to its efficiency and amenability to automation. americanpeptidesociety.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. biosynth.com

Resin Selection and Linker Chemistry

The choice of resin and its associated linker is critical for a successful SPPS campaign, as it dictates the conditions for peptide cleavage and the nature of the C-terminal functionality. biosynth.combiotage.com For the synthesis of a peptide acid like Glutamylcysteyllysine, several resin options are available.

Wang Resin: A widely used support for generating C-terminal peptide acids. biotage.com The peptide is attached via an ester linkage to a p-alkoxybenzyl alcohol linker. Cleavage from Wang resin typically requires strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA), which simultaneously removes most side-chain protecting groups. biotage.com

2-Chlorotrityl Chloride Resin: This resin offers a key advantage in its acid lability. biosynth.combiotage.com Peptides can be cleaved under very mild acidic conditions (e.g., 1-3% TFA), which allows for the isolation of a fully protected peptide. biotage.com This is particularly beneficial for synthesizing peptides with sensitive residues or for subsequent fragment condensation in solution. The bulky trityl group also helps to minimize racemization of the C-terminal amino acid during loading. biotage.com

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Advantages |

| Wang Resin | p-Alkoxybenzyl ester | High concentration TFA | Peptide Acid | Common, cost-effective |

| 2-Chlorotrityl Resin | 2-Chlorotrityl | Mild acid (1-3% TFA) | Fully Protected Peptide Acid | Mild cleavage, suppresses racemization |

Protecting Group Strategies and Deprotection Techniques

A successful SPPS relies on an orthogonal set of protecting groups that can be selectively removed without affecting other protecting groups or the peptide-resin linkage. biosynth.com The most common strategy for SPPS is the Fmoc/tBu approach. americanpeptidesociety.org

α-Amino Group Protection: The N-terminus of the incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.org

Side-Chain Protection: The reactive side chains of the amino acids must be protected throughout the synthesis. biosynth.com

Glutamic Acid (Glu): The γ-carboxyl group is typically protected as a tert-butyl (tBu) ester. This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA. biosynth.com

Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation. Therefore, robust protection is essential. The trityl (Trt) group is a common choice as it is labile to TFA and is removed during the final cleavage step. sigmaaldrich.com For strategies requiring selective disulfide bond formation, other protecting groups like acetamidomethyl (Acm) can be employed, which are stable to TFA but can be removed under specific conditions. sigmaaldrich.com

Lysine (B10760008) (Lys): The ε-amino group is typically protected with the tert-butyloxycarbonyl (Boc) group, which is also removed by TFA. biosynth.com

Deprotection of the final peptide from the resin and removal of the side-chain protecting groups is usually achieved in a single step using a "cleavage cocktail" containing TFA and scavengers. Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial to trap the reactive carbocations generated during deprotection, thereby preventing side reactions with sensitive residues like cysteine.

| Amino Acid | Side Chain Functional Group | Protecting Group | Deprotection Condition |

| Glutamic Acid | γ-Carboxylic Acid | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |

| Cysteine | Thiol | Trityl (Trt) | Trifluoroacetic Acid (TFA) |

| Lysine | ε-Amino | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) |

Coupling Reagents and Reaction Conditions

The formation of the amide bond between the deprotected N-terminus of the growing peptide chain and the carboxyl group of the incoming amino acid is facilitated by coupling reagents. bachem.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group. wikipedia.org

Common classes of coupling reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective coupling reagents. bachem.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve coupling efficiency and suppress racemization. wikipedia.org

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and widely used in modern peptide synthesis. bachem.compeptide.com These reagents typically provide rapid and complete coupling reactions. bachem.com For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high reactivity, which is particularly useful for coupling sterically hindered amino acids. bachem.com

The coupling reactions are generally carried out in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP). sigmaaldrich.com The completeness of the coupling reaction is often monitored using qualitative tests like the Kaiser (ninhydrin) test. peptide.com

Solution-Phase Peptide Synthesis (L-SPPS) Techniques

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable technique, especially for large-scale production and the synthesis of short peptides or peptide fragments. wikipedia.orgusm.edu In this approach, the coupling and deprotection reactions are carried out in solution, and the intermediates are purified after each step. wikipedia.org

For a tripeptide like this compound, a convergent fragment-based approach could be employed. For example, a protected dipeptide (e.g., Fmoc-Cys(Trt)-Lys(Boc)-OH) could be synthesized and then coupled to a protected glutamic acid derivative (e.g., H-Glu(OtBu)-OR). The key challenge in solution-phase synthesis is the purification of intermediates, which often involves crystallization or chromatography. usm.edu

Chemoenzymatic Synthesis Approaches for Enhanced Stereoselectivity

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and specificity of enzymatic reactions. nih.govfrontiersin.org This approach can be particularly advantageous for the synthesis of peptides containing non-standard linkages or for achieving high enantiopurity.

In the context of this compound, enzymes involved in the glutathione (B108866) biosynthesis pathway could potentially be exploited. nih.govnih.gov For instance, a γ-glutamylcysteine ligase (GCL) could be used to catalyze the formation of the γ-glutamyl-cysteine bond with high regioselectivity, a step that can be challenging in purely chemical synthesis. nih.govresearchgate.net This enzymatic step could be followed by a chemical coupling of lysine to the dipeptide intermediate. This hybrid approach leverages the enzyme's ability to selectively form the γ-linkage, thus simplifying the protecting group strategy for the glutamic acid residue. google.com

Purification and Characterization of Synthetic Intermediates and Final Products

Regardless of the synthetic strategy employed, the final crude peptide must be purified and characterized to ensure its identity and purity.

Purification: The most common method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.commdpi.com This technique separates the target peptide from impurities based on hydrophobicity. mdpi.com The crude peptide, typically obtained as a trifluoroacetate (B77799) salt after cleavage from the resin, is dissolved in an aqueous solvent and loaded onto an RP-HPLC column (e.g., C18). mdpi.com Elution is achieved using a gradient of an organic solvent, such as acetonitrile, in water, both typically containing a small amount of an ion-pairing agent like TFA. explorationpub.com Fractions are collected and those containing the pure peptide are pooled and lyophilized.

Characterization: The identity and purity of the final product are confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. mdpi.com

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. thermofisher.com The peptide is considered pure if it elutes as a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, particularly for analogs or peptides with unusual modifications, 1D and 2D NMR spectroscopy can provide information about the connectivity and stereochemistry of the amino acid residues. mdpi.com

| Technique | Purpose | Information Obtained |

| Reversed-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | Separation from impurities, Purity level (%) |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular Weight |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity, Stereochemistry |

Design and Synthesis of Chemically Modified this compound Derivatives

The chemical modification of peptides such as this compound (γ-Glu-Cys-Lys) is a critical strategy for enhancing their therapeutic potential, stability, and utility as research tools. By altering the functional groups at the N-terminus, C-terminus, or the amino acid side chains, it is possible to fine-tune the molecule's physicochemical properties and biological activity. The design of these derivatives involves a deep understanding of peptide chemistry and the specific roles of each constituent amino acid.

N-Terminal Modifications

The N-terminus of a peptide, which contains a primary amino group (α-amine), is a primary site for chemical modification. thermofisher.compolyu.edu.hk The reactivity of this group can be selectively exploited, often by controlling the pH of the reaction, as the pKa of the N-terminal α-amine (around 8) is lower than that of the lysine side-chain amine (around 10.5). polyu.edu.hk This difference allows for selective modification at near-physiological pH. polyu.edu.hk

One of the most common N-terminal modifications is acetylation . This reaction involves treating the peptide with a reagent like acetic anhydride. Acetylation neutralizes the positive charge of the N-terminal amine, which can increase the peptide's stability by making it resistant to degradation by aminopeptidases. sigmaaldrich.comlifetein.com This modification can also help the peptide mimic the structure of native proteins, potentially increasing its biological activity and ability to enter cells. lifetein.com

Other modifications can be introduced for specific purposes. For instance, the attachment of reporter groups like fluorophores or biotin (B1667282) is common for tracking and detection in biological assays. sigmaaldrich.com Furthermore, enzymatic methods using enzymes like N-Myristoyltransferase can achieve highly specific N-terminal modifications under mild conditions. unimi.it The choice of the N-terminal residue itself is also a design consideration, as it can influence the protein's half-life according to the "N-end rule". wikipedia.org

Table 1: Common N-Terminal Modifications for Peptides

| Modification Type | Common Reagent(s) | Purpose/Effect | Citation(s) |

| Acetylation | Acetic Anhydride | Neutralizes charge, increases stability, mimics native proteins. | sigmaaldrich.comlifetein.com |

| Biotinylation | Biotin-NHS esters | Labeling for detection and purification. | sigmaaldrich.com |

| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Adds a fluorescent tag for imaging and assays. | polyu.edu.hk |

| Formaldehyde | Formaldehyde | Can form methylol groups or Schiff bases. | nih.gov |

| Enzymatic Ligation | N-Myristoyltransferase, Sortase A | Site-specific addition of various molecules (e.g., lipids, peptides). | unimi.it |

C-Terminal Modifications

The C-terminus of this compound features a carboxylic acid group, which is another key site for chemical derivatization. thermofisher.com The most prevalent C-terminal modification is amidation , where the carboxyl group is converted into a primary amide (-CONH2). protpi.ch This modification is critical for the activity of many biologically active peptides and hormones. protpi.chnih.gov

Amidation neutralizes the negative charge of the C-terminus at physiological pH, which can increase the peptide's hydrophobicity and alter its binding to receptors. protpi.chnih.gov A significant advantage of amidation is the enhanced stability it confers; the amide bond is less susceptible to cleavage by carboxypeptidases, thereby increasing the peptide's half-life in biological systems. protpi.ch Synthesis of C-terminally amidated peptides can be achieved directly during solid-phase peptide synthesis (SPPS) by using a specific type of resin (e.g., Rink amide resin) or through post-synthetic enzymatic methods. protpi.chnih.gov

Beyond amidation, the C-terminus can be modified by esterification or by conjugation to other molecules to create prodrugs or alter pharmacokinetic properties. nih.gov For instance, C-terminal esters can be designed to be cleaved by endogenous esterases, releasing the active peptide at a target site. nih.gov

Table 2: C-Terminal Modification Strategies

| Modification Type | Method/Reagent | Purpose/Effect | Citation(s) |

| Amidation | Rink Amide Resin (SPPS), PAM enzyme | Neutralizes charge, increases stability against proteolysis, enhances receptor binding. | protpi.chnih.gov |

| Esterification | Acid-catalyzed reaction with alcohol | Prodrug strategy, alters solubility and membrane permeability. | nih.gov |

| Lysine Removal | Carboxypeptidase enzymes | Can occur during production, leading to charge variants. | nih.gov |

Cysteine Residue Modifications

The cysteine residue in this compound is unique due to its thiol (sulfhydryl, -SH) group, which is a highly reactive and versatile handle for chemical modification. thermofisher.comfrontiersin.org The nucleophilicity of the thiol group makes it a prime target for site-specific labeling, often with greater specificity than amine modification due to the lower abundance of cysteine in most proteins. thermofisher.comthermofisher.com

A common strategy is alkylation , typically using iodoacetamides or maleimides. thermofisher.com Iodoacetamide reacts with the thiol to form a stable thioether bond, a process often used to block the cysteine from forming disulfide bonds or to prevent oxidation (carbamidomethylation). sigmaaldrich.comthermofisher.com Maleimides also react efficiently with thiols to form a stable thioether linkage, and are frequently used to attach probes or linkers. thermofisher.com

The cysteine thiol is also central to redox chemistry. It can be reversibly oxidized to form disulfide bonds with another cysteine or with glutathione (a process called S-glutathionylation), or further oxidized to sulfenic, sulfinic, and sulfonic acids. frontiersin.orgresearchgate.net S-glutathionylation is a significant post-translational modification that can regulate protein function. frontiersin.org The development of "covalent warheads" that specifically target cysteine residues is a major area in drug design, aiming to create highly potent and selective inhibitors. mdpi.com

Table 3: Selected Cysteine Modification Techniques

| Reaction Type | Reagent Class | Resulting Linkage/Group | Key Application(s) | Citation(s) |

| Alkylation | Iodoacetamides | Thioether | Blocking thiol reactivity, site-specific labeling. | sigmaaldrich.comthermofisher.com |

| Alkylation | Maleimides | Thioether | Conjugation of probes, crosslinking. | thermofisher.com |

| Disulfide Exchange | Oxidized Glutathione (GSSG) | Disulfide Bond | S-Glutathionylation, regulation of protein function. | frontiersin.orgresearchgate.net |

| Covalent Inhibition | Chloroacetamides | Thioether | Targeted covalent drug design. | mdpi.com |

Lysine Side-Chain Modifications

The lysine residue possesses a primary amine (ε-amino group) on its side chain, making it one of the most frequently targeted amino acids for chemical modification. thermofisher.comnih.gov This amine is a strong nucleophile, especially at a pH above its pKa (~10.5), and is highly accessible on the surface of most peptides and proteins. polyu.edu.hk

A vast array of post-translational modifications (PTMs) naturally occur on lysine, including acetylation, methylation, ubiquitination, and sumoylation, which highlights its importance in biological regulation. nih.gov These natural modifications can be mimicked or new functionalities can be introduced through chemical synthesis. Acylation of the lysine side chain, for example with fatty acids like palmitic acid (palmitoylation), can be used to increase the lipophilicity of the peptide, potentially enhancing its membrane permeability. sigmaaldrich.comfrontiersin.org

Reagents such as N-hydroxysuccinimide (NHS) esters are widely used to react with the lysine amine to form stable amide bonds, attaching a wide variety of labels, crosslinkers, or other moieties. polyu.edu.hk Reductive amination is another method used for lysine modification. polyu.edu.hk Due to the presence of two primary amines in this compound (the N-terminus and the lysine side chain), achieving selective modification of one over the other requires careful control of reaction conditions, particularly pH. polyu.edu.hk

Table 4: Examples of Lysine Side-Chain Modifications

| Modification Type | Common Reagent(s) | Purpose/Effect | Citation(s) |

| Acylation | NHS esters | Attachment of labels, crosslinkers, or other functional groups. | polyu.edu.hk |

| Fatty Acylation | Palmitic Acid | Increases lipophilicity and cell permeability. | sigmaaldrich.comfrontiersin.org |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Forms a secondary or tertiary amine linkage. | polyu.edu.hk |

| Ubiquitination | (Enzymatic) | Natural PTM for protein degradation signaling. | nih.gov |

| Methylation | (Enzymatic) | Natural PTM involved in epigenetic regulation. | nih.gov |

Structural Elucidation Methodologies for Glutamylcysteyllysine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is an unparalleled tool for determining the structure of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C, Heteronuclear) for Chemical Shift Analysis

One-dimensional NMR experiments are the starting point for structural elucidation, providing information on the different types of protons and carbons within the molecule.

¹H NMR: A proton NMR spectrum of Glutamylcysteyllysine would be expected to show distinct signals for each non-equivalent proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment. nih.gov For instance, protons attached to α-carbons of the amino acid residues would resonate in a characteristic region, while protons in the side chains of glutamate (B1630785), cysteine, and lysine (B10760008) would have their own specific chemical shifts. Integration of the peak areas would correspond to the number of protons giving rise to each signal.

¹³C NMR: A carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. hmdb.cahmdb.ca The α-carbons, carbonyl carbons, and the various carbons in the side chains of the three amino acid residues would each produce a distinct signal. The chemical shifts would help to confirm the presence of the constituent amino acids.

Heteronuclear NMR: Techniques like ¹⁵N NMR could provide further structural information by probing the nitrogen atoms within the peptide bonds and the lysine side chain, though this is less common than ¹H and ¹³C NMR.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Amino Acid Residues:

| Amino Acid Residue | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Glutamyl (Glu) | α-CH | ~3.7 - 4.2 | ~54 - 58 |

| β-CH₂ | ~1.9 - 2.2 | ~28 - 32 | |

| γ-CH₂ | ~2.2 - 2.5 | ~34 - 38 | |

| γ-COOH | - | ~178 - 182 | |

| α-COOH | - | ~173 - 177 | |

| Cysteinyl (Cys) | α-CH | ~4.2 - 4.7 | ~53 - 57 |

| β-CH₂ | ~2.8 - 3.4 | ~26 - 30 | |

| SH | ~1.0 - 2.0 | - | |

| Lysyl (Lys) | α-CH | ~3.6 - 4.1 | ~54 - 58 |

| β-CH₂ | ~1.6 - 1.9 | ~31 - 35 | |

| γ-CH₂ | ~1.3 - 1.6 | ~23 - 27 | |

| δ-CH₂ | ~1.6 - 1.9 | ~27 - 31 | |

| ε-CH₂ | ~2.9 - 3.2 | ~40 - 44 | |

| ε-NH₃⁺ | ~7.5 - 8.5 | - |

Note: These are general, approximate ranges and can be influenced by solvent, pH, temperature, and the specific peptide sequence.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. princeton.edusdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum would allow for the tracing of the spin systems within each amino acid residue, for example, connecting the α-proton to the β-protons in the side chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. sdsu.edu This powerful experiment helps in the definitive assignment of both ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly important for identifying quaternary carbons (like the carbonyl carbons) and for linking the individual amino acid residues together by showing correlations across the peptide bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected by chemical bonds. princeton.edu This is the primary NMR method for determining the three-dimensional conformation of the peptide in solution. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR techniques can be used to study the conformational flexibility of this compound. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. These changes can provide information about the rates of conformational exchange processes, such as rotations around single bonds or the interconversion between different folded states of the peptide.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for confirming the molecular weight of a peptide and for obtaining sequence information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. nih.govmtoz-biolabs.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating multiply charged ions. This allows for the analysis of molecules with high molecular weights on mass analyzers with a limited m/z range. An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, and potentially doubly charged ions [M+2H]²⁺. High-resolution ESI-MS can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the peptide.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, would provide sequence information. The fragmentation of peptides typically occurs at the peptide bonds, producing b- and y-type ions, which can be used to deduce the amino acid sequence.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI is another soft ionization technique commonly used for peptide and protein analysis. researchgate.netmtoz-biolabs.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser is used to desorb and ionize the analyte, typically producing singly charged ions [M+H]⁺. researchgate.net MALDI-TOF (Time-of-Flight) mass spectrometers are often used for their high mass range and sensitivity. Similar to ESI-MS, MALDI-MS/MS can be performed to obtain sequence-specific fragmentation patterns. The choice between ESI and MALDI can depend on the sample complexity and the specific information required. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. nationalmaglab.org The process involves ionizing the peptide, selecting the ion corresponding to the intact peptide's mass-to-charge ratio (the precursor ion), fragmenting this ion through collision-induced dissociation (CID), and then analyzing the masses of the resulting fragment ions (product ions). nationalmaglab.org

The fragmentation typically occurs at the peptide bonds, leading to predictable ion series that allow the sequence to be read. The most common fragment ions are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. uci.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

For this compound (Glu-Cys-Lys), the fragmentation pattern would be analyzed to confirm the sequence. The presence of a basic residue like Lysine (K) often leads to doubly charged precursor ions and can influence fragmentation pathways. nih.gov The Cysteine (C) residue can also affect fragmentation, particularly if it is involved in disulfide bonds in a larger peptide, though in this isolated tripeptide, its fragmentation would follow standard pathways. The analysis of a peptide containing a γ-glutamyl link, as seen in ε-(γ-glutamyl) lysine, demonstrates the capability of LC-MS/MS to identify and quantify complex peptide structures. chromatographyonline.comresearchgate.net

A theoretical fragmentation pattern for singly protonated this compound (Glu-Cys-Lys) is presented below. The masses are calculated for the most common isotopes.

Interactive Data Table: Theoretical MS/MS Fragmentation of [Glu-Cys-Lys+H]⁺

| Ion Type | Sequence | Calculated m/z |

| b-ions | ||

| b₁ | Glu | 130.05 |

| b₂ | Glu-Cys | 233.08 |

| y-ions | ||

| y₁ | Lys | 147.11 |

| y₂ | Cys-Lys | 250.14 |

| Other Ions | ||

| Immonium (K) | Lysine | 101.09 |

| Immonium (E) | Glutamic Acid | 102.06 |

| Immonium (C) | Cysteine | 76.02 |

This table represents a simplified, theoretical fragmentation pattern. Actual spectra may show additional peaks from neutral losses (e.g., H₂O, NH₃) or different ion types (a-ions, internal fragments). matrixscience.comresearchgate.net

High-Resolution Mass Spectrometry and Elemental Composition Prediction

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. nationalmaglab.org This precision allows for the determination of a molecule's elemental formula. While nominal mass spectrometry might not distinguish between two compounds with the same integer mass, HRMS can differentiate them based on their unique mass defects—the difference between the exact mass and the nominal mass. nih.gov

For this compound, HRMS would be used to measure its monoisotopic mass with high accuracy. This experimentally determined exact mass can then be compared against the theoretical exact mass calculated from its chemical formula (C₁₄H₂₆N₄O₆S). This comparison can confirm or deny the proposed elemental composition with a high degree of confidence, typically within a few parts per million (ppm) of error. nationalmaglab.org

Data Table: Elemental Composition and Mass Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₂₆N₄O₆S |

| Nominal Mass | 378 Da |

| Monoisotopic Mass | 378.15730 Da |

| Theoretical [M+H]⁺ | 378.16508 Da |

The ability of HRMS to provide an unambiguous elemental formula is a critical step in structural elucidation, serving as a foundational check before more complex sequencing or 3D structural analysis is undertaken.

X-ray Crystallography for Atomic-Resolution Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.org The technique requires the molecule of interest to be in a highly ordered, crystalline form. libretexts.org When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots with varying intensities. wikipedia.orglibretexts.org

By measuring the geometry and intensity of this diffraction pattern, a three-dimensional map of electron density within the crystal can be calculated. pan.pl This map is then interpreted to build an atomic model of the molecule, revealing detailed information such as:

The spatial coordinates of each atom.

Bond lengths and angles between atoms.

Intermolecular interactions within the crystal lattice.

While no specific crystal structure for this compound is publicly available, the methodology remains the gold standard. If a suitable crystal of this compound were grown, X-ray crystallography could provide an unambiguous, atomic-resolution picture of its solid-state structure. nih.govutah.edu

Spectroscopic Techniques for Secondary Structural Elements (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. rsc.org In the context of peptides and proteins, CD is particularly sensitive to the regular, repeating arrangements of the peptide backbone, known as secondary structures (e.g., α-helices, β-sheets, and random coils). upenn.edu

The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the amide bonds of the peptide backbone. upenn.edu The shape and magnitude of the CD spectrum in this region are characteristic of the type and proportion of secondary structural elements present. rsc.org For a small peptide like this compound, the CD spectrum would indicate its preferred conformation in solution. For instance, studies on peptides containing both cysteine and lysine have used CD to characterize the formation of β-sheet structures or to monitor changes in helicity upon cyclization. rsc.orgresearchgate.netgoettingen-research-online.de

Interactive Data Table: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

The exact positions and intensities of the peaks can vary depending on the specific peptide sequence and solvent conditions. researchgate.net

By analyzing the CD spectrum of this compound, researchers could determine if it adopts a specific folded structure or exists as a more flexible, random coil in solution, providing insight into its dynamic behavior.

Advanced Computational Approaches for Structure Prediction and Validation (e.g., CASE-3D)

In parallel with experimental methods, computational approaches are invaluable for predicting and validating molecular structures. For peptides like this compound, these methods can generate plausible 3D models from the amino acid sequence alone (ab initio prediction) or by using known structures of similar peptides as templates (homology modeling). nih.gov

Modern prediction servers and software packages employ sophisticated algorithms to explore the vast conformational space of a peptide and identify low-energy, stable structures.

PEP-FOLD and similar tools use a model based on structural alphabets, which are libraries of representative peptide fragments, to assemble a 3D structure. univ-paris-diderot.fr

CABS-flex uses a coarse-grained simulation model to efficiently sample different peptide conformations. oup.com

AlphaFold , a deep learning-based method, has shown remarkable accuracy in predicting protein structures and can also be applied to smaller peptides, though its training is primarily based on larger proteins. ebi.ac.ukunmc.edu

These computational tools can predict key structural features like backbone conformation and side-chain orientations. frontiersin.orgresearchgate.net The resulting models are not just theoretical exercises; they can guide further experimental work and help interpret data from other techniques, such as CD spectroscopy or MS/MS fragmentation patterns. The validation of these predicted structures is often performed by comparing them with experimental data or by using scoring functions that assess their stereochemical quality. nih.gov

Analytical Techniques for Detection and Quantification of Glutamylcysteyllysine in Research Matrices

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a fundamental technique for separating mixtures into their individual components. acs.org This separation is based on the differential distribution of compounds between a stationary phase and a mobile phase. acs.org For peptides like Glutamylcysteyllysine, liquid and gas chromatography are the most utilized methods for isolation and purity assessment. americanpeptidesociety.orgrsc.org

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like peptides. sigmaaldrich.com It offers high resolution and sensitivity for separating complex mixtures. researchgate.net For this compound and related peptides, reverse-phase HPLC is a common approach, where the separation is based on the hydrophobicity of the analytes. researchgate.netacs.orgnih.gov

The detection of these peptides often requires derivatization, as they may lack a strong chromophore for standard UV detection. researchgate.net Common strategies include:

Pre-column derivatization: This involves reacting the analyte with a tagging agent before injection into the HPLC system.

o-Phthalaldehyde (OPA): This reagent reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. A method for quantifying ε-(γ-glutamyl)lysine in foods involved a preliminary separation by reverse-phase HPLC to remove interferences, followed by OPA derivatization for fluorometric detection. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC): This reagent is used to derivatize amino groups, enabling sensitive fluorescence detection. It has been successfully applied to the quantification of the kokumi peptide γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly) by LC-MS/MS, enhancing its retention and detection sensitivity. jst.go.jpresearchgate.net

Post-column derivatization: The derivatizing reagent is introduced after the chromatographic separation and before the detector. This approach can be advantageous when dealing with complex and unknown mixtures as it avoids the separation of interfering analytes from the derivatization reaction itself.

Electrochemical Detection (ECD): This highly sensitive detection mode is suitable for electrochemically active molecules. A method for determining Glutamate-cysteine ligase (GCL) activity relies on the direct HPLC-ECD detection of its product, γ-glutamylcysteine (γ-GC), without derivatization. researchgate.net

UV Detection: While less sensitive for underivatized peptides, HPLC with UV detection can be effective. An isocratic HPLC-UV method has been developed and validated for separating and identifying Glutathione (B108866) and its related impurities, including γ-L-glutamyl-L-cysteine, within 10 minutes. nih.gov

| Analyte | Method | Column | Detection Mode | Key Finding | Reference |

|---|---|---|---|---|---|

| ε-(γ-Glutamyl)lysine | Reverse-Phase HPLC | Not Specified | o-Phthalaldehyde (OPA) derivatization (Fluorescence) | Quantitative analysis in 127 food items, with contents ranging from 0.2 to 135 μmol/100g protein. researchgate.net | researchgate.net |

| γ-L-Glutamyl-L-cysteine | Isocratic HPLC | Not Specified | UV Detection | Validated for separating and identifying GSH and related impurities A-D within 10 minutes. nih.gov The LOD and LOQ were 0.02% and 0.05% w/w, respectively. nih.gov | nih.gov |

| γ-Glutamyl-valyl-glycine | Reverse-Phase HPLC | CAPCELL PAK C18 MG II (2.0 mm ID x 100 mm, 3 μm) | AQC derivatization coupled with MS/MS | Method developed for sensitive and selective quantification in fermented shrimp paste. jst.go.jp | jst.go.jp |

| γ-Glutamylcysteine | HPLC | Not Specified | Electrochemical Detection (ECD) | Direct detection of γ-GC to measure GCL enzyme activity in cultured cells. researchgate.net | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), and more broadly Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. waters.comijsrtjournal.comnih.gov This makes UPLC particularly suitable for high-throughput screening and analysis, where large numbers of samples need to be processed efficiently. waters.comnih.gov

The enhanced resolution of UPLC is advantageous for separating closely related peptide structures, a common challenge in purity assessment. waters.com Its application in peptide mapping and the analysis of complex biological samples has been well-demonstrated. researchgate.netnih.gov For instance, UHPLC coupled to high-resolution mass spectrometry (HRMS) has been employed for the untargeted metabolomics of γ-glutamyl-peptides in food products, allowing for the putative identification of dozens of these compounds. unicatt.it In another application, a validated UHPLC-MS/MS method was developed for the quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in cell cultures. nih.gov

| Analyte(s) | Matrix | Method | Key Advantages | Reference |

|---|---|---|---|---|

| Synthetic Peptides | N/A (Purity Assessment) | UPLC with segmented gradients | High resolution and high-throughput for purity analysis of synthetic peptides. waters.com | waters.com |

| γ-Glutamylisoleucine, γ-Glutamylthreonine, γ-Glutamylvaline | HeLa Cells | UHPLC-MS/MS with chemical isotope labeling | Validated quantitative method for specific γ-glutamylpeptides in a cellular matrix. nih.gov | nih.gov |

| γ-Glutamyl-peptides (Untargeted) | Dry-cured meat (Coppa Piacentina) | UHPLC-HRMS | Allowed putative identification of 32 different γ-glutamyl-peptides, acting as potential ripening biomarkers. unicatt.it | unicatt.it |

| Muropeptides | Bacteria | UPLC with automated peak quantification software | Comparable resolution to HPLC with less sample volume and shorter elution times, enabling high-throughput analysis. nih.gov | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. americanpeptidesociety.org Peptides and their constituent amino acids are inherently non-volatile due to their polar nature and zwitterionic character. americanpeptidesociety.orgsigmaaldrich.com Therefore, their analysis by GC requires a crucial derivatization step to convert them into volatile and thermally stable analogues. americanpeptidesociety.orgsigmaaldrich.commdpi.com

The derivatization process typically involves replacing active hydrogens on polar functional groups (e.g., -OH, -NH2, -COOH, -SH) with nonpolar moieties. sigmaaldrich.com Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.com

Acylation and Esterification: This is often a two-step process. For example, N-trifluoroacetyl methyl esters of amino acids can be prepared and separated by GC. cdnsciencepub.com Another approach uses methyl chloroformate and alcohol to form N(O,S)-alkyl alkoxy carbonyl esters. nih.gov

A significant finding for the analysis of γ-glutamyl peptides is their intramolecular conversion to pyroglutamate (B8496135) (pGlu) during derivatization with acidified methanol. mdpi.comnih.govresearchgate.net The resulting pGlu methyl ester can then be further derivatized, for example with pentafluoropropionic (PFP) anhydride, to form a volatile compound suitable for GC analysis. mdpi.comnih.gov This specific conversion provides a method for the targeted analysis of the γ-glutamyl moiety. mdpi.com

| Analyte Class | Derivatization Method | Resulting Derivative | Key Aspect | Reference |

|---|---|---|---|---|

| γ-Glutamyl peptides (e.g., γ-Glu-Cys) | 1. Esterification (HCl/Methanol) 2. Acylation (PFPA) | Pyroglutamate (pGlu) methyl ester, PFP-amide derivative | Intramolecular conversion of the γ-glutamyl moiety to pGlu enables specific analysis. mdpi.comnih.gov | mdpi.comnih.gov |

| Amino Acids | Silylation (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) derivatives | TBDMS derivatives are stable and less moisture-sensitive. sigmaaldrich.com | sigmaaldrich.com |

| Amino Acids | Esterification/Acylation (Methyl Chloroformate) | N(O,S)-alkyl alkoxy carbonyl esters | Simple and fast procedure suitable for enantioselective separation on a chiral column. nih.gov | nih.gov |

| Amino Acids | Multi-step (HFBA, PFBBr, BSTFA) | Volatile electron-capturing derivatives | Used for ultra-sensitive analysis on the femtomole scale by GC/ECNI/MS. acs.orgnih.gov | acs.orgnih.gov |

Coupled Chromatographic-Mass Spectrometric Techniques

The coupling of a chromatographic separation system with a mass spectrometer (MS) creates a powerful analytical tool that provides both separation of complex mixtures and highly selective, sensitive detection based on the mass-to-charge ratio (m/z) of the analytes. rsc.org This combination is considered the gold standard for quantitative analysis in many fields. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is an exceptionally sensitive and selective technique for quantifying targeted analytes in complex matrices. chromatographyonline.comnih.gov The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govnih.gov

This technique has been successfully applied to the precise quantification of ε-(γ-glutamyl)lysine. acs.orgchromatographyonline.comnih.gov For example, a rapid and convenient HPLC-ESI-MS/MS method was developed to quantify the isopeptide in proteolytic digests of proteins, achieving a detection limit of 0.5 µg/mL. acs.org The method was highly selective, baseline-separating the target isopeptide from three other isomers. acs.org More recently, an LC-MS/MS method was developed for detecting ε-(γ-glutamyl)lysine in human urine, where it serves as a potential biomarker for the enzyme transglutaminase 2. chromatographyonline.com This method achieved a limit of quantification of 0.1 ng/mL. chromatographyonline.com

Derivatization can also be used to enhance LC-MS/MS performance. Dansylation, for instance, has been shown to improve chromatographic separation and enhance ionization efficiency for the analysis of di- and tripeptides. acs.org

| Analyte | Matrix | Method | Key Performance Metrics | Reference |

|---|---|---|---|---|

| ε-(γ-Glutamyl)lysine | Digests of leguminous proteins | HPLC-ESI-MS/MS | Detection limit of 0.5 µg/mL; highly selective against isomers. acs.org | acs.orgnih.gov |

| ε-(γ-Glutamyl)lysine | Human Urine | LC-MS/MS | Limit of quantification (LOQ) of 0.1 ng/mL with precision <20% CV. chromatographyonline.com | chromatographyonline.com |

| γ-Glutamyl-Valyl-Glycine | Fermented Foods | HPLC-MS/MS with AQC derivatization | MRM with 6 transition channels used for highly selective peak identification. jst.go.jp | jst.go.jp |

| γ-Glutamyl Peptides | Spanish Dry-Cured Ham | UHPLC-ESI-PRM (Parallel Reaction Monitoring) | Targeted quantitative analysis of kokumi γ-glutamyl peptides. nih.govmdpi.com | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Specific Analytes

GC-MS combines the high-resolution separation of GC with the detection power of MS. oup.com When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it offers exceptional selectivity for targeted quantitative analysis, particularly in complex matrices where background interference is a concern. mdpi.com

As discussed previously, GC analysis of γ-glutamyl peptides requires derivatization. mdpi.comnih.gov The GC-MS method that relies on the conversion of the γ-glutamyl moiety to a pyroglutamate derivative is highly specific. mdpi.comnih.govresearchgate.net Quantification can be performed in the selected-ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, or in MS/MS mode for even greater selectivity. mdpi.comresearchgate.net For example, the quantification of the Me-PFP derivative of pGlu (derived from γ-glutamyl peptides) was performed in the electron-capture negative-ion chemical ionization (ECNICI) mode by monitoring the m/z ions 269 for the unlabeled derivative and m/z 272 for the deuterium-labeled internal standard. mdpi.comnih.gov This use of a stable-isotope labeled internal standard is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. nih.gov

While not always necessary for small peptides, GC-MS/MS provides a robust platform for the specific and sensitive analysis of this compound and other γ-glutamyl peptides, provided an effective and reproducible derivatization protocol is employed. mdpi.com

Sample Preparation Strategies for Complex Biological and Synthetic Matrices

Effective sample preparation is a critical first step to remove interfering substances and enrich glutamylcysteinyllysine, thereby enhancing the accuracy and reliability of subsequent analyses. bioanalysis-zone.com The choice of method is dictated by the physicochemical properties of the tripeptide and the complexity of the sample matrix.

Protein precipitation (PP) is a widely used technique for the removal of proteins from biological samples like plasma and serum, which can interfere with the analysis of smaller molecules such as glutamylcysteinyllysine. nih.govbioanalysis-zone.comabcam.com This method involves the addition of a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing for their separation by centrifugation or filtration. abcam.comselectscience.net

Common Precipitating Agents:

Organic Solvents: Acetonitrile, methanol, and ethanol (B145695) are frequently used. They work by reducing the dielectric constant of the solvent, which decreases the solubility of proteins. Acetonitrile is often preferred for its efficiency in precipitating a wide range of proteins.

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are effective protein precipitants. However, their use can lead to extreme pH conditions that may cause the degradation of acid-labile analytes. nih.gov

Metal Hydroxides: Zinc hydroxide (B78521) has been explored as an alternative precipitating agent that maintains a nearly neutral pH, which can be advantageous for ensuring analyte stability. nih.gov

General Procedure:

An appropriate volume of a cold precipitating agent is added to the biological sample.

The mixture is vortexed to ensure thorough mixing and complete protein precipitation.

The sample is then centrifuged at high speed to pellet the precipitated proteins.

The resulting supernatant, containing glutamylcysteinyllysine and other small molecules, is carefully collected for analysis. abcam.com

Advantages and Disadvantages:

Advantages: The primary advantage of PP is its simplicity and speed. bioanalysis-zone.com

Disadvantages: A significant drawback is the potential for co-precipitation of the analyte of interest along with the proteins, leading to lower recovery. bioanalysis-zone.com The resulting supernatant may still contain other interferences, and the high concentration of organic solvent might be incompatible with certain analytical techniques, sometimes requiring an evaporation and reconstitution step. nih.gov

A typical workflow for protein precipitation in a research context might involve treating multiple samples in parallel, followed by desalting and further purification steps before analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). frontiersin.org

Solid-phase extraction (SPE) is a highly selective sample preparation technique used to isolate and concentrate analytes from a complex matrix. sigmaaldrich.comchromatographyonline.com It operates on the principle of chromatography, where compounds are separated based on their affinity for a solid sorbent. scharlab.com SPE is particularly useful for cleaning up samples prior to analysis by methods like HPLC or GC. sigmaaldrich.com

Principle of Operation: SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, such as glutamylcysteinyllysine, is retained on the sorbent while the matrix components are washed away. The analyte is then eluted using a small volume of a different solvent. phenomenex.com

Types of SPE Sorbents: The choice of sorbent is critical and depends on the properties of the analyte and the matrix.

Reversed-Phase (RP): These sorbents (e.g., C18, C8) are nonpolar and are used to retain nonpolar or moderately polar analytes from polar matrices. chromatographyonline.com

Normal-Phase (NP): These sorbents (e.g., silica, alumina) are polar and are used to retain polar analytes from nonpolar matrices. chromatographyonline.com

Ion-Exchange: These sorbents have charged functional groups and are used to retain charged analytes. Anion exchangers retain negatively charged analytes, while cation exchangers retain positively charged ones.

Mixed-Mode: These sorbents combine two types of retention mechanisms (e.g., reversed-phase and ion-exchange) to provide enhanced selectivity for complex samples. bioanalysis-zone.com

General SPE Protocol:

Conditioning: The sorbent is activated with a solvent to ensure reproducible interaction with the sample. scharlab.comphenomenex.com

Equilibration: The sorbent is rinsed with a solution similar in composition to the sample matrix. phenomenex.com

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent. scharlab.comphenomenex.com

Washing: Interfering compounds are removed by washing the cartridge with a solvent that does not elute the analyte. scharlab.comphenomenex.com

Elution: The purified analyte is recovered from the sorbent by passing a strong solvent through the cartridge. phenomenex.com

Advantages and Disadvantages:

Advantages: SPE offers high selectivity, leading to cleaner samples and higher concentration factors compared to PP and LLE. bioanalysis-zone.comscharlab.com It also uses smaller volumes of organic solvents. scharlab.com Automation of SPE is also possible, increasing throughput. gilson.com

Disadvantages: Method development for SPE can be more time-consuming compared to other techniques. chromatographyonline.com

| Parameter | Protein Precipitation (PP) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and precipitation | Analyte partitioning between solid and liquid phases |

| Selectivity | Low | High bioanalysis-zone.com |

| Recovery | Can be lower due to co-precipitation bioanalysis-zone.com | Generally high (>75%) bioanalysis-zone.com |

| Solvent Usage | High nih.gov | Low scharlab.com |

| Speed | Fast bioanalysis-zone.com | More time-consuming chromatographyonline.com |

| Automation | Possible | Readily available gilson.com |

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com This method is fundamental in sample preparation for isolating analytes from complex mixtures. phenomenex.com

Principle of Partitioning: The core of LLE is the distribution or partition coefficient (K), which describes the ratio of the concentration of a solute in the two immiscible phases at equilibrium. By selecting an appropriate organic solvent, glutamylcysteinyllysine can be selectively transferred from the aqueous sample matrix into the organic phase, leaving behind water-soluble interferences.

Selection of Solvents: The choice of the organic solvent is crucial and is based on its polarity, density, and immiscibility with the aqueous phase. Common solvents include ethyl acetate, hexane, and dichloromethane. The pH of the aqueous phase can be adjusted to modify the charge state of glutamylcysteinyllysine, thereby influencing its partitioning behavior.

Extraction Procedure:

The sample is mixed with the extraction solvent in a separatory funnel.

The mixture is shaken vigorously to facilitate the transfer of the analyte between phases.

The layers are allowed to separate.

The phase containing the analyte is collected. The process may be repeated to improve extraction efficiency.

Advantages and Disadvantages:

Advantages: LLE is a versatile and relatively simple technique. phenomenex.com

Disadvantages: It can be time-consuming and labor-intensive, often requiring large volumes of organic solvents which can pose environmental and health risks. phenomenex.com The formation of emulsions can also complicate phase separation.

For some applications, continuous liquid-liquid extraction can be employed for more exhaustive extraction over a period of 18-24 hours. epa.gov

Filtration and ultrafiltration are size-based separation techniques used to remove particulate matter and large molecules, like proteins, from a sample. nih.gov

Filtration: This is a basic technique used to remove solid particles from a liquid sample by passing it through a filter membrane. It is often used as a preliminary step to clarify a sample before further processing or analysis.

Ultrafiltration (UF): UF utilizes a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules based on their size. nih.gov When analyzing for glutamylcysteinyllysine, a UF membrane with an appropriate MWCO (e.g., 10-30 kDa) can be used to retain high molecular weight proteins while allowing the smaller tripeptide to pass through in the filtrate. nih.gov This is particularly effective for sample cleanup in complex biological matrices like serum or plasma, where the removal of abundant proteins is necessary to reduce signal suppression in mass spectrometry. nih.govnih.gov

Denaturing Ultrafiltration: To improve the recovery of peptides that might be bound to larger proteins, a denaturing agent like guanidine (B92328) hydrochloride can be added to the sample before ultrafiltration. nih.gov

Advantages of Ultrafiltration:

It is a relatively fast and simple method for protein removal. nih.gov

It avoids the use of organic solvents or harsh chemicals that could degrade the analyte.

It can be integrated with other techniques, such as electrodialysis, to enhance separation and concentration of peptides. researchgate.netacs.org

| Method | Principle | Application for Glutamylcysteinyllysine | Key Advantage |

| Filtration | Size exclusion of solid particles | Removal of cellular debris or precipitates | Simplicity |

| Ultrafiltration | Size exclusion of macromolecules using a membrane nih.gov | Removal of proteins from biological fluids nih.govnih.gov | Preserves analyte in its native state |

The trend towards miniaturization in analytical chemistry has led to the development of various microextraction techniques. bioanalysis-zone.com These methods are characterized by their low consumption of sample and solvents, making them environmentally friendly and suitable for analyzing precious or low-volume samples. mdpi.com

Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a chromatographic instrument for thermal desorption and analysis.

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE, where the sorbent is packed into a syringe. diva-portal.org This technique significantly reduces the amount of sorbent and solvent needed for the extraction process. mdpi.comdiva-portal.org MEPS can be automated and coupled online with analytical instruments like LC-MS/MS, offering a fast and efficient sample preparation method. diva-portal.org

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. The phases are then separated by centrifugation.

These microextraction techniques are becoming increasingly important for the analysis of peptides and other biomolecules in complex matrices, offering improved sample cleanup and enrichment of target analytes. mdpi.comnih.gov

Spectrophotometric and Fluorometric Detection Methods in Quantitative Assays

While chromatographic and mass spectrometric methods are dominant for the specific quantification of glutamylcysteinyllysine, spectrophotometric and fluorometric assays can be employed for more general or high-throughput screening purposes, often by detecting a reaction product or a labeled version of the tripeptide.